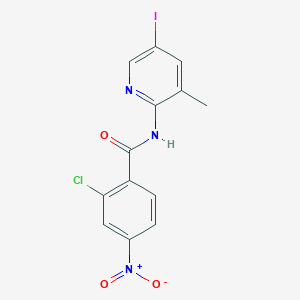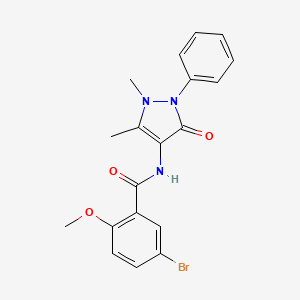
2-chloro-N-(5-iodo-3-methylpyridin-2-yl)-4-nitrobenzamide
Overview
Description
2-chloro-N-(5-iodo-3-methylpyridin-2-yl)-4-nitrobenzamide is a complex organic compound that features a combination of halogenated aromatic rings and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-iodo-3-methylpyridin-2-yl)-4-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Halogenation: Introduction of chlorine and iodine atoms into the aromatic rings.
Nitration: Addition of a nitro group to the benzene ring.
Amidation: Formation of the amide bond between the pyridine and benzene rings.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-iodo-3-methylpyridin-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of 2-chloro-N-(5-iodo-3-methylpyridin-2-yl)-4-aminobenzamide.
Oxidation: Formation of 2-chloro-N-(5-iodo-3-methylpyridin-2-yl)-4-nitrobenzoic acid.
Scientific Research Applications
2-chloro-N-(5-iodo-3-methylpyridin-2-yl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-iodo-3-methylpyridin-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated aromatic rings and nitro group may facilitate binding to these targets, leading to inhibition or modulation of their activity. Detailed pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-iodo-3-methylpyridin-2-yl)-4-aminobenzamide
- 2-chloro-N-(5-iodo-3-methylpyridin-2-yl)-4-nitrobenzoic acid
- N-(5-iodo-3-methylpyridin-2-yl)-2-methylbenzamide
Uniqueness
2-chloro-N-(5-iodo-3-methylpyridin-2-yl)-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-N-(5-iodo-3-methylpyridin-2-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClIN3O3/c1-7-4-8(15)6-16-12(7)17-13(19)10-3-2-9(18(20)21)5-11(10)14/h2-6H,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTQURKNQXEFOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClIN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B3515868.png)
![2-{[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B3515883.png)
![4-ethoxy-3-nitro-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B3515889.png)
![2,4-dimethyl-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B3515890.png)
![N-{3-[(isobutylamino)carbonyl]phenyl}-2-methyl-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3515896.png)
![4-{[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}morpholine](/img/structure/B3515906.png)

![N-[2-(butanoylamino)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B3515924.png)
![12-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B3515931.png)
![2-[4-(2-methylpropylsulfamoyl)phenoxy]-N-(4-phenoxyphenyl)acetamide](/img/structure/B3515937.png)
![2-[(5-bromo-2-furoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B3515938.png)
![(4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B3515943.png)
![Methyl 4,5-dimethoxy-2-{[(phenylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B3515960.png)

